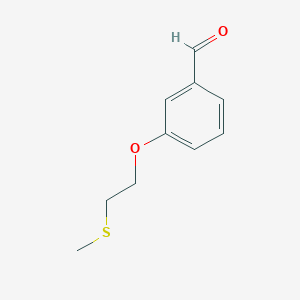

3-(2-Methylthioethoxy)benzaldehyde

説明

3-(2-Methylthioethoxy)benzaldehyde is a benzaldehyde derivative featuring a 2-methylthioethoxy substituent at the 3-position of the aromatic ring. The compound’s structure comprises a benzaldehyde core (C₆H₅CHO) modified by an ether-linked methylthioethyl group (–O–CH₂CH₂–S–CH₃). This sulfur-containing substituent introduces unique electronic and steric properties, distinguishing it from oxygen-based analogs. The thioether group enhances lipophilicity and may influence biological interactions, such as membrane permeability or enzyme binding.

特性

分子式 |

C10H12O2S |

|---|---|

分子量 |

196.27 g/mol |

IUPAC名 |

3-(2-methylsulfanylethoxy)benzaldehyde |

InChI |

InChI=1S/C10H12O2S/c1-13-6-5-12-10-4-2-3-9(7-10)8-11/h2-4,7-8H,5-6H2,1H3 |

InChIキー |

SEBRFEYZZGADFO-UHFFFAOYSA-N |

正規SMILES |

CSCCOC1=CC=CC(=C1)C=O |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis compare 3-(2-Methylthioethoxy)benzaldehyde with structurally related benzaldehyde derivatives, emphasizing substituent effects, synthesis, and applications.

Table 1: Structural and Functional Comparison

Key Comparisons

Substituent Effects on Reactivity and Solubility

- Thioether vs. Oxygen Ethers : The methylthioethoxy group in the target compound increases lipophilicity (higher logP) compared to oxygen-based analogs like 3-[(2-Methoxyethoxy)methoxy]benzaldehyde. Sulfur’s polarizability may enhance interactions with hydrophobic biological targets .

- Electron-Withdrawing Groups : The trifluoromethoxy group in 3-(Trifluoromethoxy)benzaldehyde strongly withdraws electrons, making the aldehyde more electrophilic and reactive in nucleophilic additions compared to the electron-donating thioether group .

Synthetic Accessibility High-Yield Routes: Compounds with polyether chains (e.g., 3-[(2-Methoxyethoxy)methoxy]benzaldehyde) are synthesized with yields up to 91% via stepwise alkylation, while thioether-containing analogs may require thiol intermediates or Mitsunobu reactions . Challenges with Bulky Groups: Introducing naphthylmethoxy substituents (as in 3-(Naphth-2-ylmethoxy)benzaldehyde) demands rigorous purification due to steric hindrance, unlike the more flexible methylthioethoxy group .

Agrochemical Relevance: 3-(Trifluoromethoxy)benzaldehyde is a key intermediate in pesticides, leveraging the stability of the CF₃ group. The methylthioethoxy group’s sulfur atom could similarly enhance fungicidal or herbicidal activity . Drug Delivery: Polyether-substituted benzaldehydes are used in prodrugs due to their water solubility, whereas the thioether group in the target compound might improve blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。